2-(Carbomethoxy)ethyltrichlorosilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Carbomethoxy)ethyltrichlorosilane can be synthesized through the hydrosilation reaction, which involves the addition of chlorosilane to an alkene in the presence of a platinum catalyst . This reaction is highly exothermic and requires careful monitoring. Another method involves the reaction of an alkyl magnesium halide (Grignard reagent) with tetrachlorosilane in a dry solvent such as ether . This method tends to have lower yields and produces salts that complicate the purification process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilation reactions due to their higher efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Carbomethoxy)ethyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form hydrogen chloride and silanols.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Nucleophiles such as alcohols, amines, and thiols under anhydrous conditions.
Major Products Formed
Hydrolysis: Hydrogen chloride and silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
2-(Carbomethoxy)ethyltrichlorosilane is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Carbomethoxy)ethyltrichlorosilane involves its high reactivity with water and protic solvents, leading to the formation of silanols and hydrogen chloride . This reactivity allows it to modify surfaces and form strong bonds with various substrates, making it useful in a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
Phenethyltrichlorosilane: Used in similar applications but has different reactivity and physical properties.
2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane: Commonly used in the synthesis of silica-based cation exchangers.
Uniqueness
2-(Carbomethoxy)ethyltrichlorosilane is unique due to its specific reactivity and ability to form strong bonds with various substrates. Its methyl ester group provides additional functionality, making it versatile for different applications .
Properties
IUPAC Name |
methyl 3-trichlorosilylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAWUSLARFVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066321 | |
Record name | Methyl 3-(trichlorosilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-81-4 | |
Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18147-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-(trichlorosilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(trichlorosilyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-(trichlorosilyl)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJZ3D3R69Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Carbomethoxy)ethyltrichlorosilane facilitate the functionalization of silicon nanoparticles?
A1: this compound acts as a silane coupling agent, enabling the attachment of organic molecules to the silicon nanoparticle surface. [] This process, known as silanization, involves the hydrolysis of the trichlorosilane groups in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups present on the silicon nanoparticle surface, creating stable Si-O-Si bonds and anchoring the this compound molecule to the nanoparticle. The presence of the carbomethoxy group introduces a functional handle for further modifications or attachments, effectively functionalizing the silicon nanoparticle. []
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